molecular formula C17H23N3O2 B1671884 Indolactam V CAS No. 90365-57-4

Indolactam V

Cat. No. B1671884
CAS RN: 90365-57-4
M. Wt: 301.4 g/mol
InChI Key: LUZOFMGZMUZSSK-LRDDRELGSA-N
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Description

Indolactam V is a natural product found in Streptomyces blastmyceticus . It is a 9-membered ring and a potent protein kinase C activator . The molecular formula of Indolactam V is C17H23N3O2 .


Synthesis Analysis

The total synthesis of Indolactam V has been achieved through two separate approaches . One approach involves 8 steps from a known 4-nitrotryptophan derivative with an overall yield of 49% . The other approach starts from L-glutamic acid and involves 12 steps with an overall yield of 18% .


Molecular Structure Analysis

The molecular structure of Indolactam V involves a 9-membered ring . The IUPAC name is (10 S ,13 S )-13- (hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo [6.6.1.0 4,15 ]pentadeca-1,4 (15),5,7-tetraen-11-one .


Chemical Reactions Analysis

The formation of Indolactam V involves unusual intramolecular C–N bond formation . This process is catalyzed by P450 monooxygenases . The generation of a diradical species is critical for the indolactam formation .


Physical And Chemical Properties Analysis

Indolactam V has a molecular weight of 301.4 g/mol . Its CAS number is 90365-57-4 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Syntheses of Indolactam Alkaloids : Research on the total synthesis of indolactam V and related indolactam alkaloids highlights the compound's chemical complexity and potential for diverse applications. Methods for synthesis involve intricate chemical processes like distortion-controlled indolyne functionalization and intramolecular conjugate addition, demonstrating the compound's versatile reactivity and the challenge of its synthesis (Nathel et al., 2014).
  • Concise Total Synthesis and Biological Activity : A concise, eight-step total synthesis of indolactam V, a protein kinase C agonist, emphasizes its potential for biological applications and the development of new methodologies for its synthesis (Haynes-Smith et al., 2016).

Biomedical Applications

  • Induction of Pancreatic Progenitors from Human ESCs : Indolactam V has been identified as a molecule that induces differentiation of human embryonic stem cells into pancreatic progenitors, suggesting its potential in regenerative medicine and diabetes treatment (Chen et al., 2009).
  • Modulation of Cell Adhesion and Secretion : Studies have shown that indolactam V can modulate cell adhesion to various substrates and influence the secretion of certain proteins in cell cultures, indicating a role in cellular signaling and potentially in cancer research (Weeks et al., 2001).

Mechanistic and Biosynthetic Insights

  • P450 Enzyme-Catalyzed C-N Bond Formation : Computational studies of the P450 enzyme-catalyzed C-N bond formation in indolactam V biosynthesis provide insights into the enzymatic mechanisms that could be exploited in synthetic biology and pharmaceutical development (Wei & Liu, 2021).
  • Structure-Activity Relationships in PKC Activation : Research into the synthesis and evaluation of indolactam alkaloids, including indolactam V, helps to understand their role as protein kinase C (PKC) agonists. These findings have implications for designing therapeutics targeting PKC-mediated pathways in diseases (Mendoza et al., 2019).

Future Directions

The catalytic versatility of cytochrome P450 monooxygenases, which are involved in the synthesis of Indolactam V, is remarkable . Future research may focus on further understanding these enzymes and their role in the formation of Indolactam V .

properties

IUPAC Name

(10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZOFMGZMUZSSK-LRDDRELGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920432
Record name 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolactam V

CAS RN

90365-57-4
Record name (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90365-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolactam V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090365574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOLACTAM V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CIY9O1323
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Indolactam V
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Indolactam V
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Indolactam V

Citations

For This Compound
1,430
Citations
Z Xu, F Zhang, L Zhang, Y Jia - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
The total synthesis of protein kinase C activator (−)-indolactam V (IL-V) has been successfully completed with two separate approaches: From known 4-nitrotryptophan derivative 3 in 8 …
Number of citations: 67 pubs.rsc.org
T Noji, K Okano, H Tokuyama - Tetrahedron, 2015 - Elsevier
… To develop an efficient synthetic route for (−)-indolactam V (1), we planned to directly … of the functional groups would lead to (−)-indolactam V (1). Although Ishikawa has reported an aryl …
Number of citations: 32 www.sciencedirect.com
SM Bronner, AE Goetz, NK Garg - Journal of the American …, 2011 - ACS Publications
We report the design and synthesis of an indolyne that displays a reversal in regioselectivity, in both nucleophilic addition and cycloaddition reactions, compared to typical 4,5-indolynes…
Number of citations: 157 pubs.acs.org
Y Endo, K Shudo, A Itai, M Hasegawa, S Sakai - Tetrahedron, 1986 - Elsevier
… Studies on the biological activity of the synthetic compounds revealed that (-)-indolactam-V is … analysis of indolactam- V and teleocidin derivatives During the synthesis of indolactam-V, …
Number of citations: 160 www.sciencedirect.com
T Masuda, S Nakatsuka, T Goto - Agricultural and biological …, 1989 - jstage.jst.go.jp
… Themixture was poured onto ice and extracted with CH2C12to give indolactam-V (la). By the same procedure, 10b was converted to epi-indolactam-V (lb), which was identified by …
Number of citations: 28 www.jstage.jst.go.jp
TP Kogan, TC Somers, MC Venuti - Tetrahedron, 1990 - Elsevier
(-)-Indolactam-V (IL-V) (1) -was prepared in 10 steps from L-tryptophan methyl ester in 17.1% overall yield. The key steps involve regiospecific thallation of the acylindole intermediate (4)…
Number of citations: 120 www.sciencedirect.com
T Kawai, Y Endo, K Shudo, A Itai… - … Section B: Structural …, 1993 - scripts.iucr.org
… dominant conformers of indolactam-G (4) and epi- indolactam-V (5) cannot be interpreted in terms … - G (4) and (__+)-epi-indolactam-V (5), and the com- parison of their geometries and …
Number of citations: 4 scripts.iucr.org
Y Nakagawa, K Irie, RC Yanagita… - Journal of the …, 2005 - ACS Publications
The CH/π interaction between the indole ring of indolactam-V (IL-V) and the hydrogen atom at position 4 of Pro-11 of the PKCδ C1B domain was evaluated using the mutant peptide of …
Number of citations: 49 pubs.acs.org
MU Huynh, MC Elston, NM Hernandez… - Journal of natural …, 2010 - ACS Publications
… -l-tryptophanol to (−)-indolactam V. LtxB shows a relaxed specificity for analogue substrates in … for the enzymatic production of a series of (−)-indolactam V and lyngbyatoxin analogues. …
Number of citations: 40 pubs.acs.org
NFF Nathel, TK Shah, SM Bronner, NK Garg - Chemical science, 2014 - pubs.rsc.org
… -indolactam V and the C7-substituted indolactam alkaloids (−)-pendolmycin, (−)-lyngbyatoxin A, and (−)-teleocidin A-2. The strategy for preparing indolactam V … of indolactam V then sets …
Number of citations: 63 pubs.rsc.org

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